The brominated dihydroisoquinolines and their derivatives have potential applications across multiple fields. In medicinal chemistry, the ability to synthesize complex molecules like 1-difluoroalkyl isoquinolines opens up possibilities for the development of new pharmaceuticals with enhanced properties due to the presence of difluoroalkyl groups3. In the field of biochemistry, the use of BHQ as a photoremovable protecting group for "caged" biomolecules allows for the precise spatial and temporal control of biological effectors, which is crucial for studying cell physiology and signaling pathways2. Furthermore, the methodologies described for the synthesis of these compounds, such as the convenient synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline, could be applied in the synthesis of complex natural products and in the development of new materials with specific electronic or photophysical properties4.
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula CHBrFNO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by the presence of a bromine atom and a trifluoroethanone functional group, which contribute to its chemical reactivity and potential pharmacological properties. The compound's CAS number is 181514-35-2, and it is identified in various chemical databases, including ChemicalBook and PubChem .
The synthesis of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone features a fused ring system characteristic of isoquinolines. Key structural features include:
The molecular weight of this compound is approximately 308.09 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into its conformation and functional group positioning .
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone can participate in various chemical reactions:
These reactions are significant for developing derivatives that may exhibit enhanced biological activity or novel properties .
The mechanism of action for 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is not fully elucidated but is hypothesized based on its structural features:
Further studies are required to characterize its precise mechanisms and potential therapeutic applications .
The physical and chemical properties of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone include:
These properties influence its behavior in biological systems and its utility in various applications .
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone has several potential scientific applications:
Continued research into this compound could unveil further applications and enhance its therapeutic potential .
The compound features a fused bicyclic system characteristic of 3,4-dihydroisoquinoline, with systematic IUPAC designation as 1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethan-1-one. Its core structure consists of a benzene ring fused to a nitrogen-containing piperidine ring, with bromine substitution at the C7 position and a trifluoroacetyl group attached to the nitrogen atom. This arrangement creates distinct electronic properties that influence both reactivity and biological interactions.
Table 1: Fundamental Molecular Characteristics
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₁H₉BrF₃NO |
Molecular Weight | 308.09 g/mol |
CAS Registry Number | 181514-35-2 |
Canonical SMILES | C1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F |
InChI Key | VKQVUQYZTXGZLW-UHFFFAOYSA-N |
Topological Polar Surface Area | 20.31 Ų |
LogP | 2.90 (Calculated) |
The trifluoroacetyl moiety substantially increases molecular lipophilicity (LogP ~2.90) compared to non-fluorinated analogs, enhancing membrane permeability. Crystallographic analysis reveals that the bromine atom adopts an orthogonal position relative to the heterocyclic plane, creating favorable halogen bonding geometries essential for targeted molecular recognition [5]. Commercial sources typically provide this compound at ≥95% purity, requiring storage under inert atmosphere at 2-8°C to maintain stability [3].
Tetrahydroisoquinoline derivatives trace their significance to naturally occurring alkaloids first isolated in the late 19th century. The structural manipulation of this core scaffold accelerated with the development of the Pictet-Spengler reaction (1911), which remains fundamental for constructing the dihydroisoquinoline framework present in this compound. Contemporary synthesis routes for the title compound typically follow a sequential approach:
The synthesis of brominated isoquinoline intermediates was revolutionized by the application of modern catalysts, enabling regioselective bromination essential for obtaining the 7-bromo isomer rather than alternative bromination patterns (e.g., 5-bromo or 6-bromo isomers) [9]. This regiochemical control represents a significant advancement over early non-selective halogenation methods. The trifluoroacetyl protection strategy also marks an evolution from traditional carbamate protecting groups, offering superior stability and deprotection kinetics in complex syntheses [5].
The strategic incorporation of both bromine and fluorine atoms creates complementary effects that enhance pharmaceutical potential:
Table 2: Functional Group Contributions to Bioactivity
Moiety | Electronic Effects | Biological Consequences |
---|---|---|
C7 Bromine | - Increased electron deficiency - σ-hole formation for halogen bonding | - Enhanced electrophilic reactivity - Targeted interactions with protein residues |
Trifluoroacetyl | - Strong electron-withdrawing effect - Metabolic resistance to oxidation | - Improved membrane permeability - Extended plasma half-life |
The bromine atom serves dual purposes: It facilitates further functionalization through transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings), while its halogen bonding capability enables specific interactions with biomolecular targets. Studies indicate bromine's σ-hole (regions of positive electrostatic potential) contributes ~5-7 kJ/mol binding energy enhancement in protein-ligand complexes versus non-halogenated analogs .
Simultaneously, the trifluoromethyl ketone group profoundly influences pharmacokinetic properties. Fluorine's high electronegativity creates a strong dipole moment (approximately 1.4 D) that enhances intermolecular interactions with biological targets. Moreover, the carbon-fluorine bond's exceptional stability confers resistance to metabolic degradation, addressing a critical limitation in many non-fluorinated drug candidates. This trifluoroacetyl modification increases lipophilicity by approximately 1.5 LogP units compared to acetyl analogs, significantly improving blood-brain barrier penetration for central nervous system targets [5].
These complementary modifications exemplify modern lead optimization strategies in pharmaceutical development. The bromine atom provides a synthetic handle for structural diversification, while the trifluoroacetyl group delivers essential pharmacokinetic benefits. This dual-functionalization approach has yielded promising candidates across therapeutic areas including oncology (kinase inhibition) and neurology (receptor modulation) [3]. Current research focuses on leveraging these properties to develop covalent inhibitors where the trifluoromethyl ketone engages catalytic serine residues, and the bromine substitution directs selective target binding through halogen interactions with protein backbones [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8